1-Methylimidazolidin-2-one
Overview
Description
1-Methylimidazolidin-2-one is a compound related to the imidazole family, which is a class of heterocyclic aromatic organic compounds. The imidazole ring, a five-membered planar ring, is composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazoles are prominent in many important biological building blocks, such as histidine and the related hormone histamine. Imidazoles can be synthesized in various ways and have been modified to create a wide range of compounds with diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through several methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, which indicates the versatility of imidazole compounds in catalysis . Another approach involves the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines, starting from resin-bound N-acylated amino acid amides, which demonstrates the adaptability of imidazole derivatives in combinatorial chemistry . Additionally, 1-methylimidazole itself has been used as a catalyst in the synthesis of functionalized pyrroles, showcasing its role in facilitating organic reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary significantly, influencing their chemical reactivity and biological activity. For example, the crystallographic study of a benzimidazo[1,2-a]pyrimidin-4(1H)-one derivative revealed a slightly twisted and bowed molecule, while theoretical studies predicted a planar structure in the gas phase . This discrepancy highlights the impact of the environment on the molecular conformation of imidazole derivatives.
Chemical Reactions Analysis
Imidazole and its derivatives participate in a variety of chemical reactions. They can act as catalysts, as seen with 1-methylimidazolium hydrogen sulfate in the synthesis of dihydropyrimidinones , or as reactants, such as in the synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives, which have shown potential as antibacterial agents . The reactivity of these compounds is often attributed to the presence of nitrogen atoms in the imidazole ring, which can act as nucleophilic sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of imidazoline derivatives has been studied for their potential as corrosion inhibitors, with some compounds showing good efficiency due to the presence of active nitrogen sites and planar geometry . The Bronsted acidic ionic liquid 1-methylimidazolium triflouroacetate has been used to catalyze the synthesis of octahydroxanthenes and decahydroacridines, demonstrating the influence of ionic liquids derived from imidazole on reaction rates .
Scientific Research Applications
Corrosion Inhibition in Carbon Steel
1-Methylimidazolidin-2-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. An experimental and theoretical study by Cruz et al. (2004) investigated imidazoline derivatives and found that certain compounds exhibit good corrosion inhibition efficiency in acid media.
Catalytic Use in Transfer Hydrogenation
Research by Aydemir et al. (2014) explored the catalytic applications of 1-Methylimidazolidin-2-one derivatives. They found these compounds to be efficient catalysts in the transfer hydrogenation of various ketones, with excellent conversions.
Synthesis of Peptidomimetics
Dai et al. (2020) demonstrated the use of N-Aminoimidazolidin-2-one in the synthesis of peptidomimetics. They introduced it into peptide sequences, resulting in increased peptidase stability and improved anti-inflammation and antiproliferation activity.
Molecular Docking and Biological Evaluation
A study by Jangam & Wankhede (2019) involved the synthesis of compounds using 1-Methylimidazolidin-2-one derivatives for antidiabetic activity. They found significant antidiabetic activity in their synthesized compounds, as evidenced by molecular docking and biological evaluation.
Palladium-Catalyzed Cyclization
Zaman et al. (2005) and Zaman et al. (2005) explored the synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization of certain precursors, providing access to optically active amino acid mimetics with a C-terminal imidazole.
Theoretical Studies on Tautomers and Complexes
Tavakol et al. (2012) conducted a theoretical study on 1-Methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine. They optimized structures using the B3LYP method and analyzed their potential as hyperthyroidism treatment due to their ability to form complexes with iodine.
Gold(I)-Catalyzed Amination
Mukherjee and Widenhoefer (2010) investigated the gold(I)-catalyzed amination of allylic alcohols with 1-methylimidazolidin-2-one, achieving high regioselectivity and stereoselectivity in the process (Mukherjee & Widenhoefer, 2010).
Safety And Hazards
1-Methylimidazolidin-2-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZTKBRUCILQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219522 | |
Record name | 2-Imidazolidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylimidazolidin-2-one | |
CAS RN |
694-32-6 | |
Record name | 1-Methyl-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinone, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazolidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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